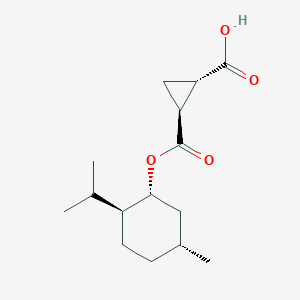

(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid, also known as (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid, is a useful research compound. Its molecular formula is C15H24O4 and its molecular weight is 268.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carbocyclic Annulations in Synthesis

Carbocyclic annulations are crucial in synthesizing complex molecules, including isoprostanes, which are produced in vivo from the peroxidation of polyunsaturated fatty acids. The stereocontrolled intramolecular free-radical cyclization is a potent method for carbon-carbon bond formation, enabling the synthesis of cyclopentane rings from glucose. This technique has facilitated the total synthesis of iso-, neuro-, and phytoprostanes, offering new insights into lipid chemistry (Durand et al., 2004).

Cyclopropane Derivatives in Organic Synthesis

Cyclopropane derivatives are increasingly used in drug development due to their efficient methods of transformations. Oxidation of methylene groups activated by an adjacent cyclopropane allows for direct approaches towards carbonylcyclopropanes, aligning with the principles of atom economy. This review highlights the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives, demonstrating the method's reliability for preparing cyclopropylketones, which are valuable in synthetic organic chemistry (Sedenkova et al., 2018).

Biotechnological and Medical Applications

Lactic acid, produced from the fermentation of biomass, serves as a precursor for synthesizing valuable chemicals and has significant implications in green chemistry. It leads to the production of pyruvic acid, acrylic acid, and 1,2-propanediol, showcasing the biotechnological routes for generating potentially valuable chemicals from lactic acid (Gao et al., 2011).

Levulinic acid, derived entirely from biomass, is recognized for its versatility in drug synthesis due to its carbonyl and carboxyl functional groups. It has been explored for cancer treatment, medical materials, and other medical fields, demonstrating its potential to reduce drug synthesis costs and simplify synthesis steps (Zhang et al., 2021).

Propiedades

IUPAC Name |

(1S,2S)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-8(2)10-5-4-9(3)6-13(10)19-15(18)12-7-11(12)14(16)17/h8-13H,4-7H2,1-3H3,(H,16,17)/t9-,10+,11+,12+,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAOAVRRNBJCLX-QNWJLWSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC2C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

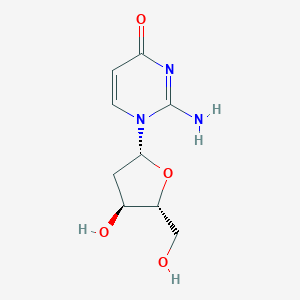

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)

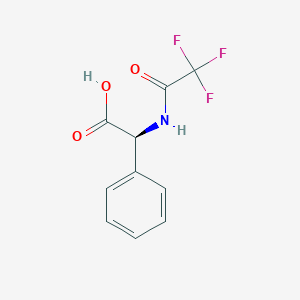

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)

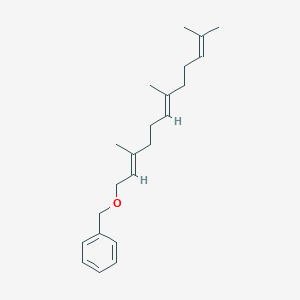

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)